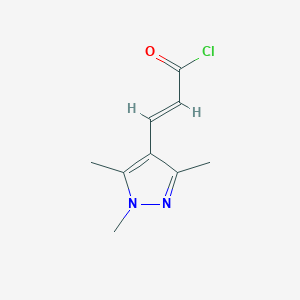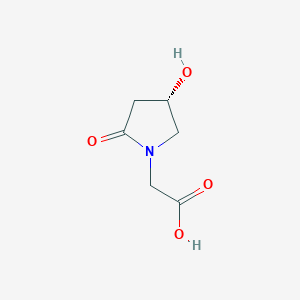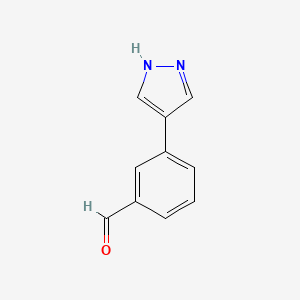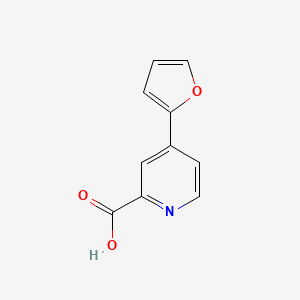
3-Hexyne
Übersicht
Beschreibung
3-Hexyne is a useful research compound. Its molecular formula is C6H10 and its molecular weight is 82.14 g/mol. The purity is usually 95%.
The exact mass of the compound Hex-3-yne is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
3-Hexyne, also known as Hex-3-yne, is an organic compound with the formula C2H5CCC2H5 . This colorless liquid is one of three isomeric hexynes and forms a series of symmetric alkynes . It is a reagent in organometallic chemistry .
Target of Action
This compound primarily targets the formation of coordination complexes in organometallic chemistry . It is used as a reagent in the synthesis of fused hetero-hydropyridyl ligands bonded to the {Ru (p -cymene)} organometallic moiety .
Mode of Action
The mode of action of this compound involves its interaction with other compounds in chemical reactions. For instance, it reacts with borole to prepare [4+2] cycloaddition products . In organometallic chemistry, it forms coordination complexes .
Biochemical Pathways
This compound participates in the selective hydrogenation of alkynes . It is involved in the hydrogenation process to form (Z)-3-hexene . It can also be used in the synthesis of meso-3,4-hexanediol from multi-step pathways .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. Its physical properties such as its low solubility in water , melting point of -105°C, and boiling point of 81 to 82°C can influence its bioavailability and pharmacokinetics.
Result of Action
The result of this compound’s action is the formation of new compounds through chemical reactions. For example, it can react with borole to form [4+2] cycloaddition products . In the selective hydrogenation of alkynes, it forms (Z)-3-hexene .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pressure. For instance, its boiling point is 81 to 82°C , indicating that it can be volatile at high temperatures. Its low solubility in water suggests that it is more stable in non-polar environments.
Safety and Hazards
Hex-3-yne is highly flammable and its vapor may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to use personal protective equipment, avoid breathing vapors, mist or gas, and ensure adequate ventilation when handling Hex-3-yne .
Biochemische Analyse
Biochemical Properties
It is known that Hex-3-yne is a reagent in organometallic chemistry This suggests that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Given its role as a reagent in organometallic chemistry , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Eigenschaften
IUPAC Name |
hex-3-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-3-5-6-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQNMIPXXNPGCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239144 | |
| Record name | Hex-3-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 3-Hexyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9658 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
928-49-4 | |
| Record name | 3-Hexyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HEX-3-yne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hex-3-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-3-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEX-3-YNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GTQ990Q4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Hex-3-yne?
A1: Hex-3-yne has the molecular formula C6H10 and a molecular weight of 82.14 g/mol.
Q2: What spectroscopic techniques are used to characterize Hex-3-yne?
A2: Researchers utilize a combination of spectroscopic techniques to characterize Hex-3-yne and its derivatives, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C), and Mass Spectrometry (MS). [, , , , , ]
Q3: What is the conformational behavior of Hex-3-yne in phospholipid membranes?
A3: FTIR studies indicate that the conformational properties of phosphatidylcholine and phosphatidyl acid membranes derived from fatty acids containing Hex-3-yne units are influenced by lipid structure, sample composition, and temperature. The presence of the C≡C triple bond in the fatty acid chains influences the amounts of gauche-trans-gauche, double gauche, and end gauche conformers in the liquid crystalline phase. []
Q4: How does Hex-3-yne react with dicarbonyl(η-cyclopentadienyl)-cobalt and -rhodium?
A4: The reaction of Hex-3-yne with (η-C5H5)Co(CO)2 yields the p-benzoquinone complex (η-C5H5)Co-[(EtC2Et)2(CO)2] and the cyclopentadienone complex (η-C5H5)Co[(EtC2Et)2CO]. In contrast, the reaction with (η-C5H5)Rh(CO)2 produces the cyclopentadienone complex (η-C5H5)Rh[(EtC2Et)2CO] and a binuclear 4,6-diethylnonadien-5-one complex, (η-C5H5)2Rh2(EtC2Et)2Co. []
Q5: Can Hex-3-yne be used to synthesize indolizines?
A5: Yes, pyridinium methylides react with Hex-3-yne-2,5-dione to produce indolizines, as confirmed by spectral analysis. []
Q6: How does Hex-3-yne react with Tetrasulphur Tetranitride?
A6: In contrast to complex reactions observed with other alkynes, Hex-3-yne-2,5-dione reacts with Tetrasulphur Tetranitride (S4N4) to yield a mixture of trithiadiazepines, trithiatriazepines, and thiadiazoles. []
Q7: Can Hex-3-yne be used in the synthesis of benzo[b]thiophenes?
A7: Yes, reacting diphenyl disulfide with Hex-3-yne in the presence of di-tert-butyl peroxide at elevated temperatures produces 3-ethyl-2-(phenylthio)hex-2-enyl benzoate. This reaction proceeds via the formation of 1-phenyl-2-(phenylthio)vinyl radical intermediates. []
Q8: How does Hex-3-yne react with Tungsten complexes containing alkylidyne ligands?
A8: The reaction of [W(CO)(R1C2R2)3] (where R1 = R2 = Et) with [W(CC6H4Me-4)(CO)2(η-C5H5)] in refluxing octane produces the ditungsten complex [W2(μ-EtC2Et)(CO)4{η-C5Et4(C5H4Me-4)}(η-C5H5)]. In this complex, the Hex-3-yne ligand bridges a W–W bond. []
Q9: What is the role of Hex-3-yne in the synthesis of tetraethylpyrone?
A9: Hex-3-yne acts as a reactant in the nickel-catalyzed [Ni(cod)2]/Ph2P(CH2)4PPh2 cycloaddition reaction with CO2 under supercritical conditions to produce tetraethylpyrone. [] This reaction highlights the potential of Hex-3-yne in the synthesis of valuable heterocyclic compounds.
Q10: Can water-in-CO2 emulsions be used as reaction vessels for tetraethylpyrone synthesis?
A10: Yes, Water-in-CO2 (W/C) emulsions stabilized by a nickel Triton X-100 surfactant complex enable the synthesis of tetraethylpyrone from Hex-3-yne and CO2. This approach allows for efficient product separation and catalyst recycling. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1328839.png)
![2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328840.png)
![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328841.png)
![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1328842.png)
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B1328845.png)


![2-Methyl-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B1328856.png)



![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)


